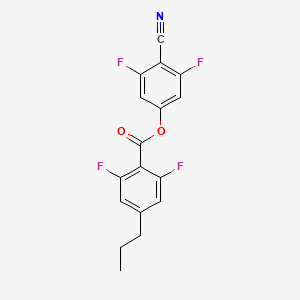
4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate is a chemical compound with the molecular formula C17H13F4NO2 It is an ester formed from the reaction between 4-cyano-3,5-difluorophenol and 2,6-difluoro-4-propylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate typically involves a multi-step process. One common method is the esterification reaction between 4-cyano-3,5-difluorophenol and 2,6-difluoro-4-propylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives of the original compound, depending on the nucleophile used.
Hydrolysis: 4-Cyano-3,5-difluorophenol and 2,6-difluoro-4-propylbenzoic acid.
Scientific Research Applications
4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate involves its interaction with specific molecular targets. The cyano and fluorine groups on the aromatic rings can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate
- 4-Cyano-3,5-difluorophenyl 4-butylbenzoate
- 4-Cyano-3,5-difluorophenylboronic acid
Uniqueness
4-Cyano-3,5-difluorophenyl 2,6-difluoro-4-propylbenzoate is unique due to the presence of multiple fluorine atoms and a cyano group, which enhance its chemical stability and reactivity. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
330207-83-5 |
|---|---|
Molecular Formula |
C17H11F4NO2 |
Molecular Weight |
337.27 g/mol |
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 2,6-difluoro-4-propylbenzoate |
InChI |
InChI=1S/C17H11F4NO2/c1-2-3-9-4-14(20)16(15(21)5-9)17(23)24-10-6-12(18)11(8-22)13(19)7-10/h4-7H,2-3H2,1H3 |
InChI Key |
MTDFCFUPMCDKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)F)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


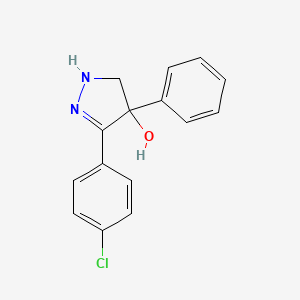
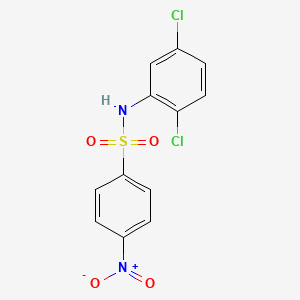
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)


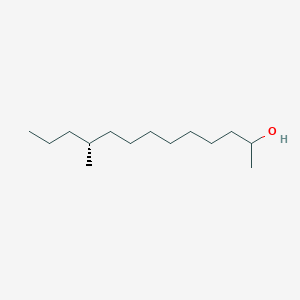

![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)
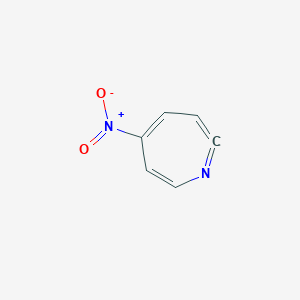
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
